Xnl8PU8jna
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Overview
Description
Methyl marasmate, also known by its identifier XNL8PU8JNA, is a compound with the molecular formula C16H20O4 and a molecular weight of 276.3276 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is a methyl ester derivative of marasmic acid, a sesquiterpenoid known for its antimicrobial and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl marasmate involves several key steps. One notable method includes the stereo- and regioselective photocycloaddition of aliene to enone, followed by an acid-catalyzed rearrangement of 1-oxaspirohexane to lactone . The final steps involve Sharpless allylic oxidation and Swern oxidation of hydroxy ester to yield methyl marasmate .
Industrial Production Methods
Industrial production methods for methyl marasmate are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl marasmate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Methyl marasmate can undergo substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Methyl marasmate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s antimicrobial properties make it a subject of interest in biological studies.
Medicine: Its cytotoxic properties are being explored for potential therapeutic applications.
Industry: Methyl marasmate can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl marasmate involves its interaction with nucleic acid metabolism. It inhibits RNA and DNA synthesis in cells, particularly affecting RNA polymerase II and mRNA guanylyltransferase . This inhibition leads to its antimicrobial and cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Marasmic Acid: The parent compound of methyl marasmate, known for its antimicrobial properties.
Cycloprop[e]indene-1a(1H)-carboxylic acid: Another similar compound with a related structure.
Uniqueness
Methyl marasmate is unique due to its specific stereochemistry and the presence of the methyl ester group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
75918-37-5 |
---|---|
Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
methyl (1aS,3aR,6aR,6bR)-1a,2-diformyl-5,5-dimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]indene-6b-carboxylate |
InChI |
InChI=1S/C16H20O4/c1-14(2)5-10-4-11(7-17)15(9-18)8-16(15,12(10)6-14)13(19)20-3/h4,7,9-10,12H,5-6,8H2,1-3H3/t10-,12+,15-,16-/m0/s1 |
InChI Key |
WWEGKHYWESCXOK-VVBGDLBDSA-N |
Isomeric SMILES |
CC1(C[C@@H]2C=C([C@]3(C[C@]3([C@@H]2C1)C(=O)OC)C=O)C=O)C |
Canonical SMILES |
CC1(CC2C=C(C3(CC3(C2C1)C(=O)OC)C=O)C=O)C |
Origin of Product |
United States |
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